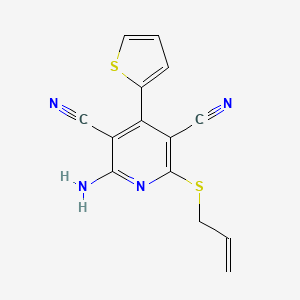

2-(Allylthio)-6-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A related compound, 2-amino-3,5-dicarbonitrile-6-thio-pyridines, has been synthesized using a three-component condensation of aldehydes, malononitrile, and thiophenols . This process was catalyzed by Tannic Acid-Cu-modified Fe3O4@SiO2 nanoparticles . The catalyst showed excellent performance and stability, and could be reused at least five times without significant degradation in performance .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-(Allylthio)-6-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and its derivatives have been explored for their potential in antibacterial applications. Research has shown that certain derivatives exhibit significant antimicrobial activity against a range of aerobic and anaerobic bacteria. For example, compounds derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have demonstrated inhibitory effects against multiple bacterial strains, with minimal inhibitory concentration values ranging notably from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013). Furthermore, the structure of these pyridine derivatives, especially those with specific substitutions, has been found crucial in determining their antibacterial efficacy, particularly against various Gram-stained bacteria (Koszelewski et al., 2021).

Corrosion Inhibition

Another significant application of these compounds is in the field of corrosion inhibition. Certain derivatives, such as 2-((1H-indol-2-yl)thio)-6-amino-4-phenylpyridine-3,5-dicarbonitrile, have been investigated for their effectiveness in preventing corrosion, particularly in mild steel in acidic environments. Studies indicate that these compounds exhibit mixed-type corrosion inhibition activities and can efficiently inhibit corrosion by adsorbing on the steel surface (Verma et al., 2019). Additionally, the corrosion protection efficiency of similar pyridines has been evaluated using various techniques, confirming their potential as effective corrosion inhibitors (Sudheer & Quraishi, 2014).

Synthesis and Characterization

The synthesis and characterization of these pyridine derivatives form a crucial aspect of their research applications. Efficient and environmentally benign synthesis methods, such as multi-component synthesis using metal-organic frameworks under solvent-free conditions, have been developed (Thimmaiah et al., 2012). These methods highlight the potential for scalable and sustainable production of these compounds. Moreover, the study of their chemical structure and reactivity, such as the aminomethylation of 4-(alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles, contributes to a deeper understanding of their properties and potential applications (Khrapova et al., 2020).

Eigenschaften

IUPAC Name |

2-amino-6-prop-2-enylsulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4S2/c1-2-5-20-14-10(8-16)12(11-4-3-6-19-11)9(7-15)13(17)18-14/h2-4,6H,1,5H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEVTTRMHNROPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(prop-2-en-1-ylsulfanyl)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)